Cas no 17368-73-9 (N-(2-chloroacetyl)acetamide)

N-(2-Chloroacetyl)acetamide is a versatile chemical intermediate characterized by its reactive chloroacetyl and acetamide functional groups. This compound is primarily employed in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. Its chloroacetyl moiety enables efficient nucleophilic substitution reactions, facilitating the introduction of acetamide-containing structures into target molecules. The product exhibits good stability under standard storage conditions and is soluble in common organic solvents, enhancing its utility in laboratory and industrial applications. Its well-defined reactivity profile makes it a valuable building block for researchers developing bioactive compounds or specialized polymers. The compound's purity and consistent performance are critical for reproducible results in synthetic chemistry workflows.
N-(2-chloroacetyl)acetamide structure
N-(2-chloroacetyl)acetamide structure
Product Name:N-(2-chloroacetyl)acetamide
CAS No:17368-73-9
MF:C4H6ClNO2
MW:135.548940181732
CID:226238
PubChem ID:2366697
Update Time:2025-05-21

N-(2-chloroacetyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-Acetyl-2-chloroacetamide
    • Acetamide,N-acetyl-2-chloro-
    • N-ACETYL-2-CHLORO-ACETAMIDE
    • AC1M65GX
    • AC1Q1KF7
    • Acetyl-chloracetyl-amin
    • acetyl-chloroacetyl-amine
    • CTK4D4728
    • N(chloroacetyl) acetamide
    • N(chloroacetyl)-acetamide
    • N-acetylchloroacetamide
    • CS-0220116
    • Acetamide, N-acetyl-2-chloro-
    • AYETZOVOIOQESV-UHFFFAOYSA-N
    • EN300-05788
    • Z56911971
    • 17368-73-9
    • N-(2-chloroacetyl)acetamide
    • SCHEMBL6967346
    • DTXSID70368280
    • FT-0734041
    • AKOS000117729
    • N-acetyl-chloroacetamide
    • Inchi: 1S/C4H6ClNO2/c1-3(7)6-4(8)2-5/h2H2,1H3,(H,6,7,8)
    • InChI Key: AYETZOVOIOQESV-UHFFFAOYSA-N
    • SMILES: ClCC(NC(C)=O)=O

Computed Properties

  • Exact Mass: 135.00878
  • Monoisotopic Mass: 135.008706
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 113
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2
  • XLogP3: -0.1

Experimental Properties

  • Density: 1.243
  • Boiling Point: 249.9°Cat760mmHg
  • Flash Point: 104.9°C
  • Refractive Index: 1.446
  • PSA: 46.17

N-(2-chloroacetyl)acetamide Pricemore >>

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Additional information on N-(2-chloroacetyl)acetamide

Recent Advances in the Study of N-(2-chloroacetyl)acetamide (CAS: 17368-73-9) in Chemical Biology and Pharmaceutical Research

N-(2-chloroacetyl)acetamide (CAS: 17368-73-9) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its applications, mechanisms of action, and potential therapeutic benefits.

One of the key areas of research involving N-(2-chloroacetyl)acetamide is its role in the synthesis of heterocyclic compounds, which are pivotal in drug discovery. A recent study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a building block for the development of new antimicrobial agents. The study utilized N-(2-chloroacetyl)acetamide to synthesize a series of thiazole derivatives, which exhibited potent activity against multidrug-resistant bacterial strains. This finding underscores the compound's potential in addressing the growing challenge of antibiotic resistance.

In addition to its antimicrobial applications, N-(2-chloroacetyl)acetamide has been investigated for its role in cancer therapy. A 2023 study in Bioorganic & Medicinal Chemistry Letters explored the compound's ability to inhibit key enzymes involved in tumor progression. Researchers found that derivatives of N-(2-chloroacetyl)acetamide could effectively target and inhibit histone deacetylases (HDACs), enzymes that play a critical role in cancer cell proliferation. This discovery opens new avenues for the development of HDAC inhibitors as potential anticancer drugs.

Another significant advancement involves the use of N-(2-chloroacetyl)acetamide in the synthesis of peptide-based therapeutics. A recent publication in Organic & Biomolecular Chemistry detailed a novel method for incorporating this compound into peptide chains, enhancing their stability and bioactivity. This approach has been particularly promising for the development of peptide-based drugs targeting metabolic disorders, such as diabetes and obesity.

Despite these promising developments, challenges remain in the large-scale production and application of N-(2-chloroacetyl)acetamide. Issues such as yield optimization, purification techniques, and scalability need to be addressed to fully realize its potential in pharmaceutical manufacturing. Ongoing research is focused on overcoming these hurdles through innovative synthetic strategies and process optimization.

In conclusion, N-(2-chloroacetyl)acetamide (CAS: 17368-73-9) continues to be a compound of great interest in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate and its potential therapeutic applications make it a valuable focus for future studies. As research progresses, it is expected that new and innovative uses for this compound will emerge, further solidifying its role in drug discovery and development.

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